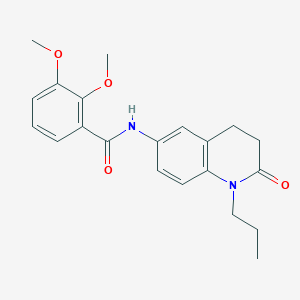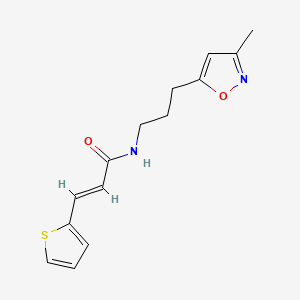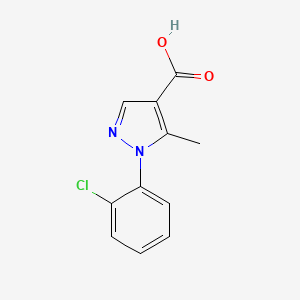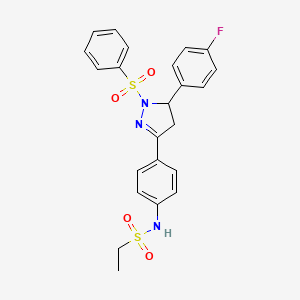
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMPB and has been synthesized using different methods. The purpose of
Mécanisme D'action
CDMPB exerts its biological effects by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. By inhibiting the activity of carbonic anhydrase IX, CDMPB can reduce the acidity of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. CDMPB can also inhibit the aggregation of beta-amyloid peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
CDMPB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the reduction of tumor acidity, the induction of apoptosis in cancer cells, and the inhibition of beta-amyloid peptide aggregation. CDMPB has also been shown to have low toxicity in normal cells, which makes it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDMPB has several advantages for lab experiments, including its low toxicity in normal cells, its ability to inhibit the growth and metastasis of cancer cells, and its potential therapeutic applications for various diseases. However, CDMPB has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
CDMPB has several potential future directions, including its further investigation as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. CDMPB can also be modified to improve its bioavailability and efficacy, which can enhance its therapeutic potential. Furthermore, CDMPB can be used as a tool for investigating the role of carbonic anhydrase IX in various biological processes, including cancer progression and metastasis.
Méthodes De Synthèse
CDMPB can be synthesized using different methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base and an organic solvent. After the reaction, the product is purified using column chromatography.
Applications De Recherche Scientifique
CDMPB has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that CDMPB can inhibit the growth of cancer cells by inducing apoptosis. CDMPB has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. CDMPB has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain of Alzheimer's patients.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)

![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)

![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)



![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)